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Executive Summary
IM156 is a novel and potent biguanide, engineered to overcome the limitations of earlier-

generation compounds like metformin. It functions as a powerful inhibitor of mitochondrial

Protein Complex 1 (PC1), a critical entry point to the electron transport chain. By disrupting this

complex, IM156 effectively shuts down oxidative phosphorylation (OXPHOS), the primary

engine of ATP production in many cancer cells. This targeted metabolic disruption leads to a

cascade of downstream effects, including the activation of the AMP-activated protein kinase

(AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR)

signaling, culminating in the suppression of cancer cell growth, proliferation, and survival.

Preclinical data have demonstrated its promising anti-cancer activity, particularly in tumors

reliant on OXPHOS, including various solid tumors and drug-resistant cancers.[1][2]

Core Mechanism: Inhibition of Mitochondrial
Complex I and Oxidative Phosphorylation
IM156 exerts its primary anti-cancer effect by directly targeting and inhibiting the enzymatic

activity of mitochondrial Protein Complex 1 (PC1), also known as NADH:ubiquinone

oxidoreductase.[1][2] PC1 is the first and largest enzyme of the electron transport chain,

responsible for oxidizing NADH and transferring electrons to coenzyme Q10. This process is
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fundamental to establishing the proton gradient across the inner mitochondrial membrane,

which drives ATP synthesis via oxidative phosphorylation.

By inhibiting PC1, IM156 triggers a bioenergetic crisis within the cancer cell, characterized by:

Decreased Oxygen Consumption Rate (OCR): As the entry point of the electron transport

chain is blocked, the cell's ability to utilize oxygen as the final electron acceptor is

significantly diminished.[2]

Reduced ATP Production: The disruption of the proton gradient directly impairs the function

of ATP synthase, leading to a sharp decline in cellular ATP levels.[2]

This mechanism is particularly effective against cancer cells that are heavily reliant on

OXPHOS for their energy demands. This includes certain types of cancers like glioblastoma

and gastric cancer, as well as cancer cells that have developed resistance to therapies that

target glycolysis.[2]

Signaling Pathway of IM156's Core Mechanism
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Caption: IM156 directly inhibits Protein Complex I in the mitochondrion.
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Downstream Signaling: AMPK Activation and mTOR
Inhibition
The reduction in cellular ATP levels caused by IM156 creates a state of energetic stress,

leading to an increase in the AMP:ATP ratio. This shift is a potent activator of AMP-activated

protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]

Activated AMPK initiates a signaling cascade aimed at restoring energy balance by:

Inhibiting Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved

in energy-consuming processes like protein and lipid synthesis.

Activating Catabolic Pathways: AMPK promotes processes that generate ATP, such as

glycolysis and fatty acid oxidation.

A critical downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling

pathway, a central controller of cell growth, proliferation, and survival. AMPK directly

phosphorylates and inhibits the mTORC1 complex, leading to:

Reduced Protein Synthesis: Inhibition of mTORC1 leads to the dephosphorylation of its

downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are

essential for ribosome biogenesis and translation initiation.

Induction of Autophagy: mTORC1 is a negative regulator of autophagy, a cellular recycling

process that can be triggered by nutrient deprivation. Its inhibition by AMPK can promote

autophagy.

The net effect of AMPK activation and mTOR inhibition is a potent cytostatic and, in some

cases, cytotoxic effect on cancer cells.

IM156's Impact on the AMPK/mTOR Pathway
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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